molecular formula C24H23NO B13649965 (S)-1-Tritylpyrrolidine-2-carbaldehyde

(S)-1-Tritylpyrrolidine-2-carbaldehyde

Cat. No.: B13649965
M. Wt: 341.4 g/mol
InChI Key: BGWFJHBPHRTUOJ-QHCPKHFHSA-N
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Description

(S)-1-Tritylpyrrolidine-2-carbaldehyde is an organic compound with a unique structure that includes a pyrrolidine ring substituted with a trityl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Tritylpyrrolidine-2-carbaldehyde typically involves the reaction of (S)-pyrrolidine-2-carbaldehyde with trityl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the trityl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Tritylpyrrolidine-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trityl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: (S)-1-Tritylpyrrolidine-2-carboxylic acid.

    Reduction: (S)-1-Tritylpyrrolidine-2-methanol.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-1-Tritylpyrrolidine-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme mechanisms and as a building block for biologically active compounds.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of chiral drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    (S)-Pyrrolidine-2-carbaldehyde: Lacks the trityl group, making it less sterically hindered and more reactive.

    (S)-1-Tritylpyrrolidine-2-methanol: The reduced form of (S)-1-Tritylpyrrolidine-2-carbaldehyde, with different reactivity due to the alcohol group.

    (S)-1-Tritylpyrrolidine-2-carboxylic acid:

Uniqueness

This compound is unique due to the presence of both the trityl group and the aldehyde functional group. This combination provides a balance of steric hindrance and reactivity, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C24H23NO

Molecular Weight

341.4 g/mol

IUPAC Name

(2S)-1-tritylpyrrolidine-2-carbaldehyde

InChI

InChI=1S/C24H23NO/c26-19-23-17-10-18-25(23)24(20-11-4-1-5-12-20,21-13-6-2-7-14-21)22-15-8-3-9-16-22/h1-9,11-16,19,23H,10,17-18H2/t23-/m0/s1

InChI Key

BGWFJHBPHRTUOJ-QHCPKHFHSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C=O

Canonical SMILES

C1CC(N(C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C=O

Origin of Product

United States

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